molecular formula C15H22N2O3 B606502 santacruzamate A CAS No. 1477949-42-0

santacruzamate A

Katalognummer B606502
CAS-Nummer: 1477949-42-0
Molekulargewicht: 278.352
InChI-Schlüssel: HTOYBIILVCHURC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Santacruzamate A (CAY10683) is a cytotoxin isolated from the Panamanian marine cyanobacterium cf. Symploca sp. It is a highly selective inhibitor of histone deacetylases (HDACs), specifically HDAC2 (IC 50 = 0.119 nM) and HDAC6 (IC 50 = 434 nM) .


Synthesis Analysis

The synthesis of Santacruzamate A and its analogs has been reported in several studies . For instance, seven new analogs of Santacruzamate A were synthesized for structure-activity relationship (SAR) studies . Another study demonstrated a new approach for the synthesis of Santacruzamate A analogues, allowing functionalization at position 3 of the gamma-aminobutyric fragment and carbon chain variation .


Molecular Structure Analysis

The molecular formula of Santacruzamate A is C15H22N2O3 . The 1H NMR spectroscopic analysis revealed a relatively uncomplicated NMR spectrum with two amide protons, five phenyl protons, six sets of methylene protons, and one methyl group .


Physical And Chemical Properties Analysis

Santacruzamate A is an off-white powder with a molecular weight of 278.35 . Its melting point is reported to be between 104-106°C .

Wissenschaftliche Forschungsanwendungen

    Organic Chemistry

    • Application : Synthesis of Santacruzamate A analogues .
    • Method : A new approach for the synthesis of Santacruzamate A analogues is demonstrated. The method allows functionalization at position 3 of the gamma-aminobutyric fragment and carbon chain variation .
    • Results : This method provides a new way to synthesize Santacruzamate A analogues, which could be useful in further research and applications .

    Neuroscience

    • Application : Ameliorating Alzheimer’s Disease (AD)-like pathology .
    • Method : Santacruzamate A attenuates Aβ protein fragment 25–35 (Aβ 25–35)-induced toxicity in PC12 cells and rescues cognitive deficits in APPswe/PS1dE9 mice by enhancing ER stress tolerance .
    • Results : Behavioral testing of STA-treated APPswe/PS1dE9 mice showed that the pronounced memory impairments were ameliorated and that the consolidated memories were stably maintained over a 2-week period .

    Cancer Research

    • Application : Inducing apoptosis via transcriptional inhibition of HDAC2 .
    • Method : This small molecule has been shown to induce apoptosis via transcriptional inhibition of HDAC2, resulting in an increase of p21 Waf1/Cip1 and p19INK4d expression when combined with an HDAC1 inhibitor .
    • Results : The IC50 of Santacruzamate A in inhibiting cancer cell proliferation is 28.3 μM and 1.3μM on HCT116 and HuT-78 cells, respectively .

    Pharmacology

    • Application : Development of HDAC inhibitors .
    • Method : Various substituted groups were introduced into the zinc binding group, linker, and cap regions of Santacruzamate A by various chemical synthetic methods .
    • Results : Several molecules such as III-32, III-33, IV-4b, and IV-11 showed improved activity in inhibiting cell proliferation on HCT116 and HuT-78 cells .

    Hepatology

    • Application : Alleviating acute liver failure (ALF) in rats .
    • Method : Santacruzamate A was administered intraperitoneally .
    • Results : Santacruzamate A alleviated acute liver failure in rats .

    Neuroscience

    • Application : Attenuating amyloid-β protein (Aβ) fragment (Aβ 25-35)-induced toxicity .
    • Method : Santacruzamate A enhanced endoplasmic reticulum (ER) stress tolerance in mice .
    • Results : Santacruzamate A demonstrated the ability to attenuate amyloid-β protein (Aβ) fragment (Aβ 25-35)-induced toxicity .

    Pharmacology

    • Application : Development of selective HDAC inhibitors .
    • Method : Various substituted groups were introduced into the zinc binding group, linker, and cap regions of Santacruzamate A by various chemical synthetic methods .
    • Results : Several molecules such as III-32, III-33, IV-4b, and IV-11 showed improved activity in inhibiting cell proliferation on HCT116 and HuT-78 cells .

    Hepatology

    • Application : Alleviating acute liver failure (ALF) in rats .
    • Method : Santacruzamate A was administered intraperitoneally .
    • Results : Santacruzamate A alleviated acute liver failure in rats .

    Neuroscience

    • Application : Attenuating amyloid-β protein (Aβ) fragment (Aβ 25-35)-induced toxicity .
    • Method : Santacruzamate A enhanced endoplasmic reticulum (ER) stress tolerance in mice .
    • Results : Santacruzamate A demonstrated the ability to attenuate amyloid-β protein (Aβ) fragment (Aβ 25-35)-induced toxicity .

Safety And Hazards

The safety data sheet for Santacruzamate A suggests that it should be handled with gloves and respiratory protection should be worn where risk assessment shows air-purifying respirators are appropriate . It is not flammable or combustible .

Zukünftige Richtungen

Given the current interest in this topic and the ongoing investigations of the structure-activity relationships, there is potential for the development of structurally diverse Santacruzamate A analogues . Further investigation into the compound’s mechanism of action and its potential applications in cancer treatment is warranted .

Eigenschaften

IUPAC Name

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYBIILVCHURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046074
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

santacruzamate A

CAS RN

1477949-42-0
Record name Santacruzamate A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701046074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
188
Citations
CM Pavlik, CYB Wong, S Ononye… - Journal of natural …, 2013 - ACS Publications
… of a new cytotoxin, designated santacruzamate A (1), which … led to the characterization of santacruzamate A as a picomolar … As a result, chemical syntheses of santacruzamate A as well …
Number of citations: 76 pubs.acs.org
Q Liu, W Lu, M Ma, J Liao, A Ganesan, Y Hu, S Wen… - RSC Advances, 2015 - pubs.rsc.org
… To investigate the importance of the linker in santacruzamate A between the carbamate and amide structural features, our SAR strategy was to move around the position of the amide …
Number of citations: 12 pubs.rsc.org
R Randino, P Gazzerro, R Mazitschek… - Bioorganic & Medicinal …, 2017 - Elsevier
… of Santacruzamate-A the … Santacruzamate-A and analogues lack HDAC inhibitory activity. These results may have a structural interpretation based on the absence in Santacruzamate-A …
Number of citations: 7 www.sciencedirect.com
SM Gromek, JA deMayo, AT Maxwell, AM West… - Bioorganic & medicinal …, 2016 - Elsevier
… To optimize the enzymatic and cellular activity of santacruzamate A (1), we systematically … tools to determine the effects of santacruzamate A and analogues on anti-proliferative and …
Number of citations: 23 www.sciencedirect.com
L Chen, Y Liu, H Tan, Y Zhang, J Xu, W Liu… - Frontiers in Cellular …, 2019 - frontiersin.org
… In the present study, we confirmed that Santacruzamate A (STA, a natural product isolated from a Panamanian marine cyanobacterium) attenuates Aβ protein fragment 25–35 (Aβ 25–…
Number of citations: 9 www.frontiersin.org
SN Andrade, FCG Evangelista, D Seckler… - Medicinal Chemistry …, 2018 - Springer
… We report the synthesis of seven new analogs of Santacruzamate A. Molecular modeling … This study demonstrated that synthetic analogs of santacruzamate A with zinc-linked groups …
Number of citations: 4 link.springer.com
L Zhang, L Zhang - Recent Patents on Anti-Cancer Drug …, 2021 - ingentaconnect.com
Background: Santacruzamate A (SCA) is a natural product isolated from a marine cyanobacterium. Activity test results revealed that SCA is a highly potent HDAC2 inhibitor with an IC50 …
Number of citations: 3 www.ingentaconnect.com
A Santacruzamate, N Elster, M Cremona, C Morgan… - atpasepathway.com
Introduction: Duvelisib, a first in class, oral, dual PI3 k-delta/gamma inhibitor recently received FDA approval for previously treated CLL (chronic lymphocytic leukemia)/SLL (small …
Number of citations: 2 atpasepathway.com
A Santacruzamate, M Hallek, TD Shanafelt, B Eichhorst - dnaalkylator.com
Important advances in understanding the pathogenesis of chronic lymphocytic leukaemia in the past two decades have led to the development of new prognostic tools and novel …
Number of citations: 0 dnaalkylator.com
M Ahamed, K Vermeulen… - Letters in Drug …, 2017 - ingentaconnect.com
… and coworkers reported a biological study performed on santacruzamate A 6 as well as its analogues and they observed that santacruzamate A 6 did not show any inhibition of HDAC2 …
Number of citations: 3 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.